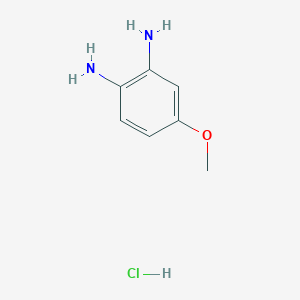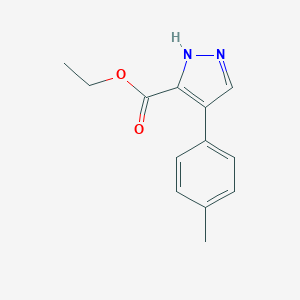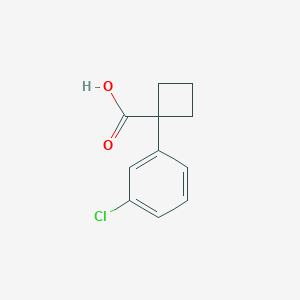
1-(3-Chlorophenyl)cyclobutanecarboxylic acid
Descripción general
Descripción
1-(3-Chlorophenyl)cyclobutanecarboxylic acid is an organic compound with the formula C11H11ClO2 . It is a derivative of cyclobutanecarboxylic acid, which is a colorless nonvolatile liquid and an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of 1-(3-Chlorophenyl)cyclobutanecarboxylic acid consists of a cyclobutane ring attached to a carboxylic acid group and a 3-chlorophenyl group . The compound has a molecular weight of 210.662 .Physical And Chemical Properties Analysis
1-(3-Chlorophenyl)cyclobutanecarboxylic acid has a molecular weight of 210.662 . Further physical and chemical properties are not well documented in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis Techniques
1-(3-Chlorophenyl)cyclobutanecarboxylic acid has been synthesized through various techniques, including decarboxylation and halogenation processes. These methods provide insights into the efficient production of this compound (Lampman & Aumiller, 2003).
Ring-Opening Metathesis Polymerization (ROMP)
This compound has been used as a substrate in ROMP reactions. These studies explore the polymerization capabilities and the outcomes of these reactions in terms of stereochemistry and regiochemistry (Song et al., 2010).
Derivatives and Modifications
Synthesis of Derivatives
Research has been conducted on the synthesis of various derivatives of cyclobutanecarboxylic acid, including β-aminocyclobutanecarboxylic acid derivatives. These derivatives have potential applications in different fields of chemistry and pharmacology (Meiresonne et al., 2011).
Incorporation into Peptides
Studies have been conducted on incorporating 2-aminocyclobutene-1-carboxylic acid derivatives into small peptides. This research provides insights into the potential biochemical applications of these compounds (Meijere et al., 2010).
Potential Therapeutic Applications
Boron Neutron Capture Therapy
Cyclobutanecarboxylic acid derivatives have been synthesized for potential use in boron neutron capture therapy, a type of cancer treatment. These studies explore the synthesis routes and properties of these compounds (Kabalka et al., 2002).
Novel Therapy Agents
Novel boronated aminocyclobutanecarboxylic acid was synthesized as a potential therapy agent. The synthesis route and properties of these agents were explored, showing promise for therapeutic applications (Kabalka & Yao, 2004).
Material Science and Crystallography
Liquid Crystal Alignment Layers
Cyclobutanecarboxylic acid derivatives have been used in the synthesis of polyimides for liquid crystal alignment layers. This research contributes to advancements in materials science, particularly in display technologies (Lee et al., 2007).
Crystal Structure Analysis
Studies on the crystal structures of cyclobutane-containing compounds provide insights into the planarity and interactions within these molecules. This research is vital for understanding the physical and chemical properties of these compounds (Shabir et al., 2020).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVMSQRTMODMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349387 | |
| Record name | 1-(3-chlorophenyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)cyclobutanecarboxylic acid | |
CAS RN |
151157-55-0 | |
| Record name | 1-(3-Chlorophenyl)cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151157-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-chlorophenyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



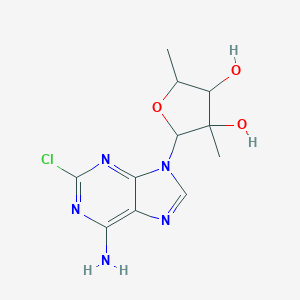
![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)
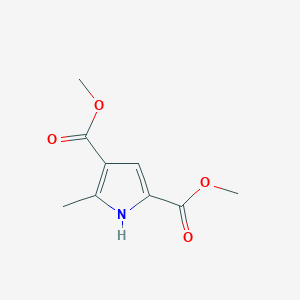
![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)
![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)

![Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B180475.png)

![2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B180478.png)


